3-fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3-methylimidazo[2,1-b][1,3]thiazole core linked to a substituted benzene ring via a phenyl group. Key structural elements include:
- A fluoro substituent at the 3-position and a methoxy group at the 4-position on the benzene sulfonamide moiety.
- A phenyl linker connecting the sulfonamide group to the imidazothiazole system, influencing spatial orientation and bioavailability.
This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocycles are prevalent pharmacophores .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S2/c1-12-11-27-19-21-17(10-23(12)19)13-4-3-5-14(8-13)22-28(24,25)15-6-7-18(26-2)16(20)9-15/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFUKLRTQLNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorine and methoxy groups. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide.
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that derivatives of the imidazo[2,1-b][1,3]thiazole moiety exhibit promising anticancer properties. For instance, compounds similar to 3-fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide have been shown to inhibit tumor growth in pancreatic ductal adenocarcinoma models by inducing apoptosis in cancer cells .
Antimicrobial Activity
The sulfonamide group is also recognized for its antibacterial properties. Research has indicated that compounds with similar structural features can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This suggests potential applications in treating bacterial infections .
Enzyme Inhibition Studies
Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted to modulate the activity of certain kinases that are crucial in cancer cell signaling pathways .
Case Study 1: Anticancer Efficacy
In a controlled study involving pancreatic cancer cell lines, this compound demonstrated significant cytotoxicity compared to standard chemotherapeutics. The study reported a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Benzene Ring
Compound A : N-(3-Imidazo[2,1-b][1,3]Thiazol-6-Ylphenyl)-4-Phenoxybenzene-1-Sulfonamide
- Structural difference: Replaces the 3-fluoro and 4-methoxy groups with a 4-phenoxy substituent.
Compound B : N-[(3-Methylimidazo[2,1-b][1,3]Thiazol-6-Yl)Methyl]Benzene-1-Sulfonamide
- Structural difference : Uses a methylene linker instead of a phenyl group and lacks substituents on the benzene ring.
- Impact : The methylene linker enhances flexibility, which may alter binding kinetics but reduce conformational stability.
Heterocyclic Core Modifications
Compound C : 4-(5-Chloro-3-Methyl-4-(((5-Phenyl-1,3,4-Thiadiazol-2-Yl)Imino)Methyl)-1H-Pyrazol-1-Yl)Benzene Sulfonamide
- Structural difference : Replaces imidazothiazole with a pyrazole-thiadiazole hybrid .
- Impact : The thiadiazole ring introduces additional hydrogen-bonding sites but may reduce metabolic stability due to higher polarity.
Compound D : 4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-Yl}Benzene-1-Sulfonamide
- Structural difference : Substitutes imidazothiazole with a pyrazole ring and adds a trifluoromethylbenzyl group .
Substituent Effects on Bioactivity
Compound E : N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-Yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide
- Structural difference: Incorporates a pyrimidine ring and diethylamino group.
- Impact: The diethylamino group enhances basicity, which could improve solubility in acidic environments (e.g., lysosomes).
Compound F : N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-4-[(3-Methylpiperidin-1-Yl)Sulfonyl]Benzamide
- Structural difference : Uses a benzothiazole core and piperidinylsulfonyl group .
Key Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound A | Compound C | Compound D |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 2.9 | 4.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 8 | 5 |
| Rotatable Bonds | 5 | 6 | 7 | 4 |
| Synthetic Complexity | High | Moderate | High | Very High |
Notes:
- The target compound’s 3-fluoro substituent improves metabolic stability compared to non-halogenated analogs .
- The imidazothiazole core offers a balance between rigidity and bioavailability, unlike bulkier systems (e.g., pyrimidine in Compound E) .
Biological Activity
Overview
3-Fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound incorporates a sulfonamide group along with fluorine and methoxy functionalities, which may influence its interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. Subsequent steps include the introduction of fluorine and methoxy groups, followed by the sulfonation of the benzene ring to yield the final sulfonamide derivative. The optimization of reaction conditions is crucial for maximizing yield and purity during industrial production processes.
The biological activity of this compound is believed to involve its binding to specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The precise molecular targets remain under investigation but are essential for understanding its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, imidazole derivatives similar to this compound have shown efficacy against various cancer cell lines. Notably:
- Antitumor Activity : Compounds containing thiazole and imidazole rings have demonstrated cytotoxic effects against colon carcinoma HCT-15 cells with IC50 values indicating potent activity (e.g., IC50 = 1.61 µg/mL) .
- Mechanistic Insights : Studies on related compounds suggest that structural features such as electron-donating groups enhance cytotoxicity by facilitating interactions with cellular targets .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity :
- Sulfonamide Derivatives :
Data Tables
| Compound | Target Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 24a | HCT-15 | 1.61 ± 1.92 | Cytotoxic via thiazole interaction |
| 24b | HCT-15 | 1.98 ± 1.22 | Enhanced activity due to methyl substitution |
| Related Compound | A549 | <0.5 | Inhibition of tubulin polymerization |
Q & A
Q. What are the key synthetic strategies for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?
The synthesis typically involves cyclocondensation of thioamide derivatives with α-haloketones or α-bromoacetophenones under reflux conditions. For example, a thiazole ring can be formed by reacting 3-methylimidazo-thiazole precursors with brominated intermediates in dimethylformamide (DMF) at 80–100°C. Subsequent coupling with the sulfonamide-bearing aryl group is achieved via Buchwald-Hartwig amination or Ullmann-type reactions using copper catalysts .
Q. How is the molecular structure and purity of this compound validated?
Structural confirmation relies on ¹H/¹³C NMR to verify aromatic proton environments and sulfonamide linkages, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., S=O stretches at ~1350 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) with C18 columns and acetonitrile/water gradients .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility during synthesis. Post-reaction, extraction with ethyl acetate and water removes unreacted precursors. Final purification employs silica gel column chromatography (eluent: hexane/ethyl acetate 3:1) or recrystallization from ethanol/water mixtures to achieve crystalline solids .
Q. What stability considerations are critical during storage?
The compound is sensitive to light and moisture due to its sulfonamide and methoxy groups. Store under inert gas (argon) in amber vials at –20°C, with desiccants like silica gel. Stability assessments via TGA/DSC show decomposition above 200°C .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Contradictions may arise from impurity profiles or assay conditions. Reproduce experiments using HPLC-purified batches and standardize assays (e.g., enzyme inhibition with controls for pH, temperature, and co-solvents like DMSO ≤1%). Compare results with structurally analogous compounds (e.g., triazolo-thiazole derivatives) to isolate substituent-specific effects .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., carbonic anhydrase). Pair with molecular docking simulations (AutoDock Vina) to model interactions at active sites, focusing on hydrogen bonds with sulfonamide -SO₂NH₂ and steric effects from the imidazo-thiazole ring .
Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?
Systematically modify substituents:
- Replace 3-methyl on the imidazo-thiazole with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to improve metabolic stability. Evaluate derivatives using in vitro enzyme assays and MDCK cell permeability models to balance potency and pharmacokinetics .
Q. What analytical techniques resolve spectral overlaps in complex reaction mixtures?
2D NMR (COSY, HSQC) distinguishes overlapping proton signals in aromatic regions. For mass spectrometry, tandem MS/MS with collision-induced dissociation (CID) identifies fragment patterns unique to the parent compound versus byproducts .
Data Contradiction Analysis Example
Scenario: Conflicting IC₅₀ values reported for kinase inhibition.
Resolution:
- Verify enzyme source (recombinant vs. cell lysate) and assay buffers (divalent cations can alter activity).
- Re-test using a radiolabeled ATP-binding assay alongside the disputed fluorometric method.
- Cross-validate with a negative control compound (e.g., staurosporine) to rule off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
